2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
This compound is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to "2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" have been extensively studied. Research efforts include the development of novel synthetic routes and methodologies for creating compounds with potential biological activities. For instance, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides demonstrated a complex synthetic pathway, leading to compounds characterized by various analytical techniques and subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anti-inflammatory Activities
Several studies have focused on evaluating the antimicrobial and anti-inflammatory activities of derivatives. For example, the synthesis of 5-substituted benzo[b]thiophene derivatives showcased potent anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Radwan, Shehab, & El-Shenawy, 2009). Additionally, novel sulfonamide derivatives were synthesized and demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Applications in Dye Synthesis
Research has also explored the application of these derivatives in dye synthesis, where azo benzo[b]thiophene derivatives were synthesized and found to possess good coloration and fastness properties on polyester, indicating their utility in the textile industry (Sabnis & Rangnekar, 1989).
Optical Properties
The study of optical properties of carboxamide derivatives related to this compound has revealed insights into their absorption and fluorescence spectra, offering potential applications in materials science and photophysical studies. For instance, the solvent effect on the absorption and fluorescence spectra of certain carboxamides was investigated, providing valuable information on their photophysical behavior (Patil et al., 2011).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c18-10-5-7-11(8-6-10)26(23,24)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)25-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEMTJHWYAOWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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